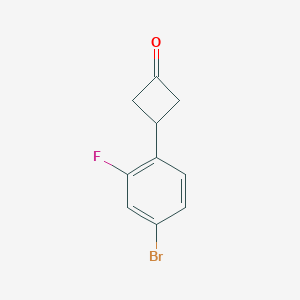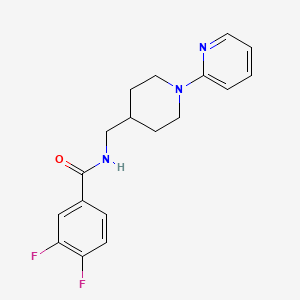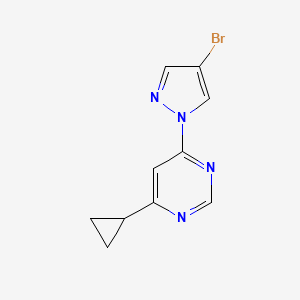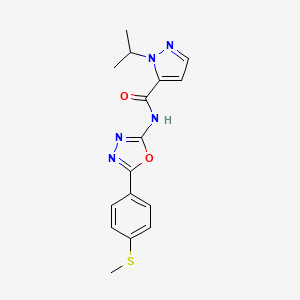
1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule. Known for its varied applications in research and industry, it includes several distinct functional groups which contribute to its chemical behavior and reactivity.
Synthetic Routes and Reaction Conditions
The synthesis involves several steps, starting with the formation of the 1H-pyrazole ring. The key intermediates include:
Formation of the 1H-pyrazole ring via a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Construction of the 1,3,4-oxadiazole ring, typically via cyclization reactions that require specific reagents like hydrazides and acyl chlorides.
Introduction of the 4-(methylthio)phenyl group and the isopropyl substituent.
Industrial Production Methods
Industrial production leverages optimized reaction conditions, focusing on catalyst selection, temperature control, and efficient purification methods to ensure high yield and purity.
Types of Reactions
Oxidation: : Oxidative reactions can alter the methylthio group into a sulfoxide or sulfone.
Reduction: : Reduction reactions, often involving hydrogenation, can modify the oxadiazole ring.
Substitution: : Various nucleophiles can attack electrophilic sites on the molecule, allowing for substitution reactions.
Common Reagents and Conditions
Oxidation: : Peracids or KMnO₄.
Reduction: : LiAlH₄ or NaBH₄.
Substitution: : Halides and bases.
Major Products
Depending on the reaction, products can range from sulfoxides to substituted pyrazoles.
Chemistry
The compound's reactivity makes it useful as a starting material for synthesizing more complex structures.
Biology
Its interactions with biomolecules are of interest, potentially acting as enzyme inhibitors.
Medicine
Studies may investigate its pharmacological properties, including potential therapeutic benefits.
Industry
Used in the synthesis of advanced materials and as a potential component in agrochemicals.
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, disrupting normal biological functions. The pathways are typically associated with enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Compared to other oxadiazole and pyrazole derivatives, this compound's unique substituents enhance its chemical reactivity and biological activity.
Similar Compounds
Other oxadiazole derivatives.
Substituted pyrazoles.
Thioether-containing molecules.
Each similar compound shares a core structure but varies in substituents, influencing reactivity and application scope.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10(2)21-13(8-9-17-21)14(22)18-16-20-19-15(23-16)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWDAMOJTUHPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
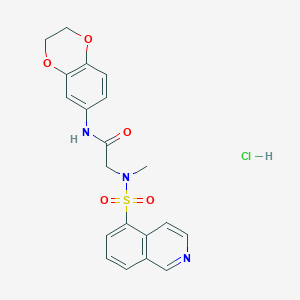
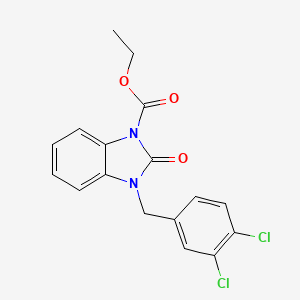
![N'-(3-chloro-4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2881806.png)
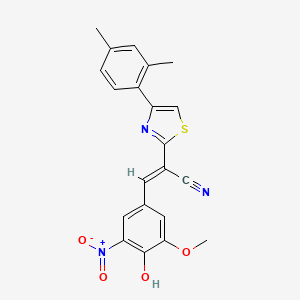
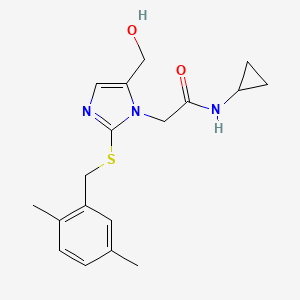
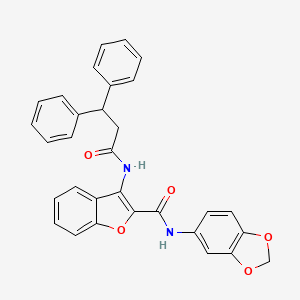
![3-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2881812.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)
![N-(3-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2881816.png)
![N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2881817.png)
